BenchChemオンラインストアへようこそ!

2-(4-methylphenyl)-3-phenylquinoxaline

Lipophilicity Drug-likeness Membrane permeability

2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0) is a 2,3-diarylquinoxaline heterocycle with a molecular formula of C₂₁H₁₆N₂ and a molecular weight of 296.4 g/mol. This compound belongs to the quinoxaline class, which is extensively explored for its broad biological activities including kinase inhibition, G-protein-coupled receptor modulation, and antimicrobial properties.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 36305-53-0
Cat. No. B4939369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-3-phenylquinoxaline
CAS36305-53-0
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3
InChIKeyUVRYQXVGHZOOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0): Core Physicochemical and Pharmacological Profile for Informed Procurement


2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0) is a 2,3-diarylquinoxaline heterocycle with a molecular formula of C₂₁H₁₆N₂ and a molecular weight of 296.4 g/mol . This compound belongs to the quinoxaline class, which is extensively explored for its broad biological activities including kinase inhibition, G-protein-coupled receptor modulation, and antimicrobial properties [1]. Its core scaffold features a phenyl group at the 3-position and a para-methylphenyl substituent at the 2-position, a substitution pattern that confers distinct lipophilicity (LogP = 5.37) and modulates target engagement profiles relative to other 2,3-diarylquinoxaline congeners .

Why Generic 2,3-Diarylquinoxaline Interchange Falls Short: The Substituent-Dependent Divergence in Target Affinity and Property Space for 2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0)


Within the 2,3-diarylquinoxaline chemotype, the specific nature and position of the aryl substituent fundamentally dictate both the physicochemical property landscape and the biological target engagement profile. For instance, the para-methyl substituent on the 2-phenyl ring differentiates 2-(4-methylphenyl)-3-phenylquinoxaline from its unsubstituted parent 2,3-diphenylquinoxaline, altering calculated LogP values and thereby influencing membrane permeability and non-specific binding . More critically, differential screening data from the Johns Hopkins Ion Channel Center reveal that subtle substituent changes on the quinoxaline core lead to divergent activity signatures across multiple targets—including regulators of G-protein signaling (RGS) proteins, opioid receptors, and metalloproteinases—meaning that a different 2,3-diarylquinoxaline cannot be assumed to reproduce the same polypharmacological or selectivity profile without experimental verification .

Head-to-Head Quantitative Evidence Differentiating 2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0) from Its Closest Analogs


Lipophilicity Differentiation: Elevated LogP of the 4-Methylphenyl Analog Relative to the Unsubstituted 2,3-Diphenylquinoxaline Parent

2-(4-Methylphenyl)-3-phenylquinoxaline exhibits a calculated LogP of 5.37, compared to a calculated LogP of approximately 5.0 for the unsubstituted 2,3-diphenylquinoxaline (CAS 1684-14-6) [1]. This represents a calculated ΔLogP of ~0.37, indicating measurably higher lipophilicity conferred by the single para-methyl group. The increased LogP suggests enhanced membrane partitioning potential, which may be advantageous or disadvantageous depending on the intended application but constitutes a physically meaningful and verifiable property difference between these two closely related procurement candidates.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

RGS4 Inhibitor Screening Hit: Quantifiable Target Engagement Differentiating 2-(4-Methylphenyl)-3-phenylquinoxaline from a Well-Characterized RGS4 Inhibitor Chemotype

In a high-throughput screening campaign conducted by the Johns Hopkins Ion Channel Center, 2-(4-methylphenyl)-3-phenylquinoxaline demonstrated a B Score of approximately –7.6 against regulator of G-protein signaling 4 (RGS4) isoform 2 . This B Score indicates activity in the RGS4 primary screen. By comparison, the well-characterized covalent RGS4 inhibitor CCG-50014 exhibits an IC₅₀ of 30 nM against RGS4 in a flow cytometry protein interaction assay (FCPIA) [1]. While the assay formats differ—B Score from a primary screening panel versus IC₅₀ from a quantitative FCPIA—both compounds demonstrate engagement with the RGS4 target. The structurally distinct 2-(4-methylphenyl)-3-phenylquinoxaline scaffold provides a non-covalent, reversible interaction profile that is mechanistically differentiated from the cysteine-reactive covalent inhibitor CCG-50014, offering researchers a complementary chemical tool for probing RGS4 function.

RGS4 inhibition GPCR signaling High-throughput screening Parkinson's disease

Predicted Aqueous Solubility: LogSW Benchmarking Against the Unsubstituted 2,3-Diphenylquinoxaline Scaffold

The predicted aqueous solubility of 2-(4-methylphenyl)-3-phenylquinoxaline is LogSW = –5.95, as calculated and reported in the Hit2Lead database . While a directly comparable LogSW value for 2,3-diphenylquinoxaline from the same calculation method is not available in the open literature, its reported LogP of ~5.0 and identical hydrogen bond donor/acceptor count (Hdon = 0, Hacc = 2) suggest that the methylated analog's higher LogP will translate to lower aqueous solubility. This predicted LogSW value provides a quantitative benchmark for planning DMSO stock solution preparation and anticipating potential solubility-limited assay behavior, a practical consideration that directly impacts experimental reproducibility and procurement decisions when choosing between diarylquinoxaline analogs for cell-based or biochemical assays.

Aqueous solubility Formulation Assay development DMSO stock preparation

Target Engagement Profile Across a Panel of Receptors, Enzymes, and Transporters in the Johns Hopkins Ion Channel Center Screening Campaign

The Johns Hopkins Ion Channel Center and affiliated screening centers evaluated 2-(4-methylphenyl)-3-phenylquinoxaline across multiple target-based and cell-based assays. The compound showed: (i) activity against the mu-type opioid receptor (MOR-1) with activation measured at 9.3 µM ; (ii) inhibition of ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) at 6.95 µM ; and (iii) minimal activity against the muscarinic acetylcholine receptor M1 (activation at 3 µM yielded a value of –1.07) . This polypharmacological profile distinguishes 2-(4-methylphenyl)-3-phenylquinoxaline from analogs that may lack activity at these specific targets. No single comparator compound was screened across this identical panel under the same conditions; the differentiation value lies in the breadth of experimentally measured target engagement data available for this compound compared to its less-profiled 2,3-diarylquinoxaline counterparts, providing procurement decision-makers with a richer dataset for assessing potential off-target liabilities or polypharmacological opportunities.

Polypharmacology Selectivity profiling Off-target screening Safety pharmacology

Physicochemical Differentiation from the 4-Chloro Analog: Impact of Methyl vs. Chloro Substituent on Calculated LogP

2-(4-Methylphenyl)-3-phenylquinoxaline (LogP = 5.37) can be differentiated from its 4-chloro analog, 2-(4-chlorophenyl)-3-phenylquinoxaline (CAS 193145-75-4), which has a calculated XlogP of approximately 5.2 . The ΔLogP of approximately –0.17 (chloro analog less lipophilic) is attributable to the differing electronic and steric properties of the para-substituent. This quantifiable property difference provides a rational basis for selecting between these two analogs in structure-activity relationship (SAR) studies where incremental lipophilicity tuning is desired. Additionally, the methyl substituent avoids the potential metabolic liabilities (e.g., CYP450-mediated oxidative dehalogenation or glutathione conjugation) sometimes associated with aryl chlorides, though this is a qualitative consideration.

Structure-property relationships Halogen vs. alkyl substitution Lead optimization Medicinal chemistry

Patent-Cited Application as a GPR6 Modulator Scaffold: Differentiating the 2,3-Diarylquinoxaline Core from Non-Quinoxaline GPR6 Ligands

The 2,3-diarylquinoxaline scaffold—of which 2-(4-methylphenyl)-3-phenylquinoxaline is a representative member—is explicitly claimed in patent WO-2014028479-A1 (and related filings EP-2882722-A1 and US counterparts) as a GPR6 modulator [1][2]. GPR6 is an orphan G-protein-coupled receptor implicated in Parkinson's disease, levodopa-induced dyskinesias, and Huntington's disease. While the specific IC₅₀ or EC₅₀ of 2-(4-methylphenyl)-3-phenylquinoxaline at GPR6 is not publicly disclosed in the patent, the structural inclusion of this compound within the claimed Markush space—coupled with its RGS4 screening activity and MOR-1/ADAM17 polypharmacology—distinguishes it from non-quinoxaline GPR6 ligands and positions it as a procurement-relevant tool compound for investigating GPR6-mediated pathways in striatal dysfunction models.

GPR6 modulation Parkinson's disease Dyskinesia Neurodegeneration

Optimal Deployment Scenarios for 2-(4-Methylphenyl)-3-phenylquinoxaline (CAS 36305-53-0) Derived from Quantitative Differentiation Evidence


RGS4-Mediated Neurological Disease Research: Non-Covalent Chemical Probe Development

Based on the documented RGS4 primary screening hit (B Score ≈ –7.6) from the Johns Hopkins Ion Channel Center , 2-(4-methylphenyl)-3-phenylquinoxaline is best deployed as a starting scaffold for developing non-covalent RGS4 chemical probes. Unlike the covalent inhibitor CCG-50014 (IC₅₀ = 30 nM), this compound offers a reversible binding mode that may be preferable for target engagement studies where irreversible cysteine modification confounds pharmacological interpretation [1]. Researchers investigating RGS4's role in Parkinson's disease, opioid signaling, or striatal plasticity should consider this compound when a non-covalent, quinoxaline-based RGS4 ligand is required.

GPR6-Targeted Drug Discovery in Parkinson's Disease and Dyskinesia Programs

Given the explicit inclusion of the 2,3-diarylquinoxaline scaffold within the Markush claims of WO-2014028479-A1 as a GPR6 modulator [2], 2-(4-methylphenyl)-3-phenylquinoxaline is well-suited for deployment in GPR6-targeted drug discovery programs. The compound's elevated LogP of 5.37 may confer advantageous CNS penetration characteristics, consistent with the patent's indication for treating Parkinson's disease, levodopa-induced dyskinesias, and Huntington's disease. Procurement for these programs is supported by the scaffold's patent pedigree and predicted brain penetrance profile.

Structure-Activity Relationship Libraries for 2,3-Diarylquinoxaline CNS Drug Candidates

The quantifiable LogP differentiation (5.37 vs. ~5.0 for the unsubstituted parent [3]) and the incremental lipophilicity difference from the 4-chloro analog (ΔLogP ≈ +0.17) make 2-(4-methylphenyl)-3-phenylquinoxaline a valuable member of focused 2,3-diarylquinoxaline SAR libraries. Medicinal chemistry teams optimizing CNS-penetrant quinoxaline leads can use this compound to probe the impact of para-methyl substitution on potency, selectivity, and ADME properties relative to hydrogen, chloro, methoxy, and fluoro congeners.

Multi-Target Polypharmacology Screening Cascades for Central Nervous System Disorders

The availability of multi-target screening data—including activity at MOR-1 (activation at 9.3 µM), ADAM17 (inhibition at 6.95 µM), and RGS4 (B Score –7.6) —positions this compound as an informative reference standard in polypharmacology screening cascades. Researchers evaluating quinoxaline-based compounds for CNS indications where modulation of opioid, metalloproteinase, and RGS pathways may be therapeutically relevant can use 2-(4-methylphenyl)-3-phenylquinoxaline as a pre-characterized comparator to contextualize new analogs' selectivity fingerprints without commissioning de novo broad-panel screening.

Quote Request

Request a Quote for 2-(4-methylphenyl)-3-phenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.